molecular formula C8H9NOS B7996159 Cyclobutyl-thiazol-2-yl-methanone

Cyclobutyl-thiazol-2-yl-methanone

Cat. No.: B7996159
M. Wt: 167.23 g/mol
InChI Key: HRQFTGAMHCMLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl-thiazol-2-yl-methanone is a heterocyclic compound that features a thiazole ring fused with a cyclobutyl group. Thiazoles are known for their diverse biological activities and are integral to many pharmacologically active compounds . The presence of the cyclobutyl group adds unique structural and chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl-thiazol-2-yl-methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl-thiazol-2-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Cyclobutyl-thiazol-2-yl-methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl-thiazol-2-yl-methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: Cyclobutyl-thiazol-2-yl-methanone is unique due to the presence of both the cyclobutyl group and the thiazole ring, which impart distinct chemical and biological properties. The combination of these two moieties enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

cyclobutyl(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQFTGAMHCMLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.